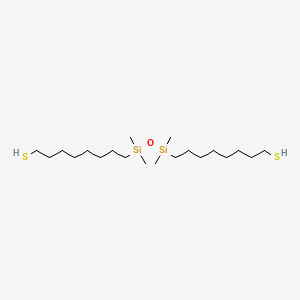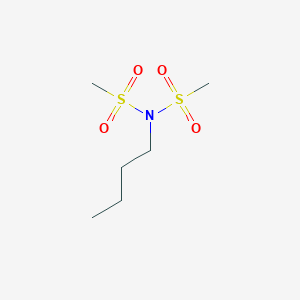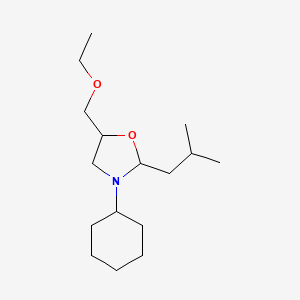
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of alkyl-substituted aromatic compounds. These compounds are characterized by the presence of an aromatic benzene ring substituted with alkyl groups. The compound’s structure includes a brominated propyl group and a trimethylpentyl group attached to the benzene ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Bromination of Propane: Propane is brominated to form 1-bromopropane using bromine (Br₂) in the presence of light or a radical initiator.
Friedel-Crafts Alkylation: The brominated propyl group is then introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Introduction of Trimethylpentyl Group: The trimethylpentyl group can be introduced through another Friedel-Crafts alkylation or a similar alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The alkyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
作用機序
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific interactions with molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alkyl groups can influence the compound’s hydrophobicity and binding affinity to various receptors or enzymes.
類似化合物との比較
Similar Compounds
1-Bromo-2-phenylpropane: Similar structure but lacks the trimethylpentyl group.
4-(2,4,4-Trimethylpentan-2-yl)toluene: Similar structure but lacks the brominated propyl group.
1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of the trimethylpentyl group.
特性
CAS番号 |
90128-68-0 |
|---|---|
分子式 |
C17H27Br |
分子量 |
311.3 g/mol |
IUPAC名 |
1-(1-bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H27Br/c1-13(11-18)14-7-9-15(10-8-14)17(5,6)12-16(2,3)4/h7-10,13H,11-12H2,1-6H3 |
InChIキー |
SWJRZZXKGUEAMU-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)

![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)




![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)


![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)


